molecular formula C19H16F4N6O B2826759 (4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396791-31-3

(4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2826759
CAS No.: 1396791-31-3
M. Wt: 420.372
InChI Key: XQBVCXRMMLAULL-UHFFFAOYSA-N
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Description

(4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperazine ring linked to a phenyltetrazole core via a methanone connector, a structural motif found in compounds with diverse biological activities . Tetrazole-containing analogues, for instance, have been investigated as potent microtubule destabilizing agents, exhibiting noteworthy in vitro antiproliferative activity against various human cancer cell lines, suggesting potential applications in oncology research . The piperazine moiety is a common pharmacophore in many bioactive molecules, and its inclusion, particularly when substituted with a fluorophenyl group, is often explored in the development of ligands for various biological targets . The specific arrangement of the 2-fluorophenyl on the piperazine and the 4-trifluoromethylphenyl on the tetrazole ring in this molecule makes it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways, screen for new therapeutic agents, or as a building block for the synthesis of more complex chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N6O/c20-15-3-1-2-4-16(15)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBVCXRMMLAULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine-Based Analogues with Trifluoromethylphenyl Substituents

Compound MK37 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone)

  • Structural Similarities: Shares the 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl group and methanone linker.
  • Key Differences : Replaces the tetrazole moiety with a thiophene ring. The absence of the 2-fluorophenyl group on piperazine reduces steric hindrance and alters electronic properties.
  • Synthesis : Prepared via nucleophilic substitution of 4-(4-(trifluoromethyl)phenyl)piperazine with thiophene-2-carbonyl chloride, highlighting a divergent approach compared to the target compound’s tetrazole synthesis .

Compound from (4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate)

  • Structural Similarities : Contains a 2-fluorophenyl-substituted piperazine and a ketone linker.
  • Key Differences: Lacks the tetrazole ring; instead, the piperazine is functionalized with a 4-hydroxyphenyl-2-oxoethyl group.
  • Synthesis : Involves sequential coupling of 2-fluorobenzoyl chloride with piperazine, followed by alkylation, demonstrating modularity in piperazine-based drug design .

Tetrazole-Containing Analogues

Compound 4 from (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

  • Structural Similarities : Incorporates fluorophenyl and tetrazole-like (triazole) groups.
  • Key Differences : Replaces the piperazine with a thiazole ring and integrates a dihydropyrazole scaffold. The chlorine substituent may enhance lipophilicity compared to the target’s trifluoromethyl group.

Compound from (4-{(2-Fluorophenyl)[1-[(tetrahydro-2-furanyl)methyl]-1H-tetrazol-5-yl]methyl}-1-piperazinyl]-2-furylmethanone)

  • Structural Similarities : Features a 2-fluorophenyl group, tetrazole ring, and piperazine core.
  • Key Differences: Includes a tetrahydrofuranmethyl group on the tetrazole, which introduces steric bulk and oxygen-based polarity. The furylmethanone moiety replaces the trifluoromethylphenyl group, altering electronic and steric profiles .

Substituent-Driven Pharmacological Implications

  • Trifluoromethyl vs. Chloro/Fluoro: The trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to chloro or mono-fluoro substituents in analogues .
  • Tetrazole vs. Thiophene/Triazole : Tetrazole’s high nitrogen content improves solubility and metal-binding capacity, whereas thiophene/triazole rings may prioritize lipophilicity or π-π stacking .

Tabulated Comparison of Key Compounds

Compound Name / Evidence ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperazine + Tetrazole 2-Fluorophenyl, 4-(trifluoromethyl)phenyl ~439.3 (calc.) High polarity, metabolic stability
MK37 Piperazine + Thiophene 4-(Trifluoromethyl)phenyl ~394.3 (calc.) Enhanced lipophilicity
Piperazine + Ketone 2-Fluorophenyl, 4-hydroxyphenyl ~487.4 (reported) Hydrogen-bonding capability
Thiazole + Triazole 4-Chlorophenyl, 4-fluorophenyl ~554.0 (reported) Planar rigidity

Q & A

What are the key synthetic pathways and analytical techniques for verifying the purity of (4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone?

Basic Research Question
Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between fluorophenyl-piperazine and tetrazole intermediates under controlled conditions (e.g., reflux in DMF or chloroform with triethylamine as a catalyst) .
  • Temperature control (e.g., 60–80°C) and solvent selection to minimize side reactions .

Analytical validation requires:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and structural integrity .
  • HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify purity (>95% threshold) .
  • Mass spectrometry (MS) for molecular weight confirmation .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question
Answer:
Contradictions in biological data (e.g., IC₅₀ variability) may stem from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines from ’s antitumor activity studies .
  • Structural analogs : Compare activity against derivatives like thiazolo[3,2-b]triazoles () or pyrazoles () to identify substituent-specific effects .
  • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA) to validate reproducibility .

Example Table : Comparative Bioactivity of Analogues

Compound ClassTarget Activity (IC₅₀, μM)Key SubstituentReference
Tetrazole-Piperazine Methanone12.3 (EGFR inhibition)CF₃-phenyl
Thiazolo-triazole Derivative8.7 (Antimicrobial)Furan-thiazole

What computational strategies predict the binding interactions of this compound with biological targets?

Advanced Research Question
Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin 5-HT₁A, dopamine D₂) . Focus on piperazine and fluorophenyl moieties as pharmacophores.
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .
  • QSAR models : Corrogate substituent effects (e.g., trifluoromethyl’s electron-withdrawing impact) with activity data .

How can reaction conditions be optimized to enhance synthetic yield and scalability?

Methodological Focus
Answer:

  • Catalyst screening : Test Pd/C or CuI for coupling efficiency .
  • Solvent optimization : Compare DMF (high polarity) vs. THF (lower boiling point) for intermediate stability .
  • Continuous flow reactors : Implement microfluidic systems for exothermic steps (e.g., tetrazole cyclization) to improve safety and yield .

Example Table : Reaction Optimization Parameters

ParameterCondition RangeOptimal ValueYield Improvement
Temperature50–90°C70°C+15%
Catalyst (mol%)1–5% triethylamine3%+22%
Reaction Time6–24 h12 h+10%

What are the environmental stability and ecotoxicological implications of this compound?

Advanced Research Question
Answer:

  • Photodegradation studies : Expose to UV light (λ = 365 nm) and analyze breakdown products via LC-MS .
  • Ecotoxicology assays : Use Daphnia magna or algae models to determine LC₅₀ ( ’s framework) .
  • Partition coefficients : Calculate logP (e.g., using ChemAxon) to assess bioaccumulation potential .

How do structural modifications influence the compound’s pharmacokinetic properties?

Advanced Research Question
Answer:

  • Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., tetrazoles) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, correlating with trifluoromethyl’s hydrophobicity .
  • Permeability assays : Conduct Caco-2 cell studies to evaluate intestinal absorption .

What experimental designs are recommended for assessing synergistic effects with existing therapeutics?

Methodological Focus
Answer:

  • Combinatorial screens : Test with chemotherapeutics (e.g., cisplatin) using Chou-Talalay’s combination index (CI < 1 indicates synergy) .
  • Dose-response matrices : Use 8×8 concentration grids to map additive/synergistic regions .
  • In vivo models : Employ xenograft mice with co-administration to validate efficacy .

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